2-(Azetidin-3-yl)propanamide
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Overview
Description
2-(Azetidin-3-yl)propanamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)propanamide can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Additionally, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition has been used to synthesize functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave irradiation and catalytic amounts of molecular iodine to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, alkyl dihalides, and primary amines. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include functionalized azetidines, amine derivatives, and various substituted azetidines .
Scientific Research Applications
2-(Azetidin-3-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the polymerization of tubulin, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is structurally similar and exhibits antiproliferative activity.
L-Azetidine-2-carboxylic acid: Found in nature, this compound is a structural analogue with biological activity.
3-Pyrrole-substituted 2-azetidinones: These compounds are used in medicinal chemistry for their therapeutic potential.
Uniqueness
2-(Azetidin-3-yl)propanamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(azetidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4(6(7)9)5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMCBZIOCRGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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